An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di-N-acetylamino-diphenylsulfone-d8
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di-N-acetylamino-diphenylsulfone-d8
Introduction
4,4'-Di-N-acetylamino-diphenylsulfone-d8 (d8-DADDS) is the deuterated analog of the major human metabolite of Dapsone, a sulfone antibiotic with a long history in the treatment of leprosy and other inflammatory conditions.[1] As a stable isotopically labeled compound, d8-DADDS serves as an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative bioanalysis using mass spectrometry.[2][3] The incorporation of eight deuterium atoms provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled compound without significantly altering its chemical behavior.
This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-Di-N-acetylamino-diphenylsulfone-d8, intended for researchers, scientists, and drug development professionals. Where experimental data for the deuterated compound is not publicly available, this guide presents predicted values based on established computational models and data from analogous compounds, providing a robust resource for its application in a laboratory setting.
Chemical Identity and Structure
The foundational step in understanding the physicochemical nature of d8-DADDS is to establish its precise chemical identity.
| Identifier | Value |
| IUPAC Name | N-[4-[(4-acetamidophenyl)sulfonyl]phenyl]acetamide-d8 |
| Synonyms | d8-Diacetyldapsone, N,N'-Diacetyl-dapsone-d8 |
| CAS Number | 557794-37-3[4][5] |
| Molecular Formula | C₁₆H₈D₈N₂O₄S[5][6] |
| Molecular Weight | 340.42 g/mol [4][5] |
| Chemical Structure |
Core Physicochemical Properties
A thorough understanding of the core physicochemical properties of d8-DADDS is paramount for its effective use in experimental design, from dissolution for in vitro assays to its behavior in complex biological matrices.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters for 4,4'-Di-N-acetylamino-diphenylsulfone-d8. It is important to note that while some data is from experimental measurements, other values are predicted using computational models due to the scarcity of published experimental data for this specific deuterated molecule.
| Property | Value | Method/Conditions |
| Melting Point | 280-283 °C | Experimental[6] |
| Boiling Point | Predicted: ~590 °C | Computational Prediction |
| Solubility | Soluble in DMSO and Methanol | Experimental[6] |
| pKa (acidic) | Predicted: ~9.5 (amide N-H) | Computational Prediction[7][8] |
| pKa (basic) | Predicted: ~-3.0 (sulfone oxygens) | Computational Prediction[7][8] |
| logP (Octanol/Water Partition Coefficient) | Predicted: ~1.5 | Computational Prediction |
Rationale Behind Predicted Physicochemical Properties
Given the limited availability of experimental data for d8-DADDS, computational methods provide valuable estimations.
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Boiling Point: The predicted high boiling point is characteristic of aromatic sulfones with multiple polar functional groups, which contribute to strong intermolecular forces.
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pKa: The amide protons are the most acidic protons in the molecule, with a predicted pKa around 9.5, indicating they are weakly acidic. The sulfone group does not have a readily ionizable proton. The basicity of the molecule is very low due to the delocalization of the nitrogen lone pairs into the aromatic ring and the acetyl group.
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logP: The predicted logP of approximately 1.5 suggests that d8-DADDS has moderate lipophilicity. The presence of the polar sulfone and amide groups is balanced by the two aromatic rings.
Spectroscopic and Analytical Characterization
Spectroscopic data is the cornerstone of compound identification and purity assessment. While experimental spectra for d8-DADDS are not widely published, this section provides predicted data based on the known spectroscopic behavior of its non-deuterated counterpart and related structures.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The deuteration of the aromatic rings in d8-DADDS will result in the absence of signals for the aromatic protons in the ¹H NMR spectrum.
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 2H | -NH- |
| ~2.1 | s | 6H | -CH₃ |
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O |
| ~142 | C-SO₂ |
| ~138 | C-NH |
| ~120 (broad, low intensity due to C-D coupling) | Aromatic C-D |
| ~24 | -CH₃ |
Representative Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of d8-DADDS is expected to show characteristic absorption bands for the amide and sulfone groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1530 | Strong | N-H bend (amide II) |
| ~1320 and ~1150 | Strong | S=O stretch (sulfone) |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and isotopic purity of d8-DADDS.
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Expected Molecular Ion: In a high-resolution mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 341.16.
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Isotopic Purity: The isotopic distribution of the molecular ion cluster can be used to determine the deuterium incorporation.
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Fragmentation Pattern: The molecule is expected to fragment at the C-N and C-S bonds, providing structural information.
Synthesis and Purification Workflow
The synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is a multi-step process that can be achieved through the acetylation of deuterated dapsone.
Representative Synthesis Protocol
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Acetylation of Dapsone-d8:
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Dissolve Dapsone-d8 in a suitable solvent such as tetrahydrofuran (THF).
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Add an excess of acetic anhydride and a catalytic amount of a base like pyridine.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification Protocol
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Recrystallization:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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Column Chromatography:
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For higher purity, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexanes.
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Caption: Representative workflow for the synthesis and purification of 4,4'-Di-N-acetylamino-diphenylsulfone-d8.
Applications in Research and Drug Development
The primary application of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is as an internal standard in bioanalytical methods for the quantification of diacetyldapsone.[2][3]
Role in DMPK Studies
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Internal Standard: In liquid chromatography-mass spectrometry (LC-MS) based assays, a known amount of d8-DADDS is spiked into biological samples (e.g., plasma, urine). Its similar chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization. The difference in mass allows for its separate detection and use for accurate quantification of the endogenous metabolite.
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Metabolic Phenotyping: By administering deuterated dapsone and monitoring the formation of its deuterated metabolites, researchers can study the activity of drug-metabolizing enzymes, such as N-acetyltransferases.[1]
